cis-4-Hydroxymethyl-pyrrolidin-3-ol cis-4-Hydroxymethyl-pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768406
InChI: InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1
SMILES: C1C(C(CN1)O)CO
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

cis-4-Hydroxymethyl-pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13768406

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

cis-4-Hydroxymethyl-pyrrolidin-3-ol -

Specification

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name (3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1
Standard InChI Key BSQXZHMREYHKOM-WHFBIAKZSA-N
Isomeric SMILES C1[C@H]([C@H](CN1)O)CO
SMILES C1C(C(CN1)O)CO
Canonical SMILES C1C(C(CN1)O)CO

Introduction

Chemical Structure and Stereochemical Considerations

The molecular formula of cis-4-hydroxymethyl-pyrrolidin-3-ol is C₅H₁₁NO₂, with a molecular weight of 153.63 g/mol (calculated from atomic weights: C: 12.01, H: 1.01, N: 14.01, O: 16.00). The cis configuration arises from the spatial arrangement of the hydroxyl and hydroxymethyl groups on adjacent carbons, enabling specific molecular interactions critical for its reactivity. The hydrochloride salt form (C₅H₁₂ClNO₂) enhances stability and solubility, making it preferable for industrial applications .

Synthesis Methods

Improved Industrial Synthesis

A patented method by AstraZeneca (CA2568836C) outlines an optimized two-step synthesis for 3-hydroxy-4-hydroxymethyl-pyrrolidine derivatives :

  • Halogenation:
    A compound of formula (II) (3-hydroxy-pyrrolidine) reacts with a halogenating agent (e.g., thionyl chloride) under controlled conditions to yield 3-hydroxy-4-(halogenmethyl)-pyrrolidine (formula III).

  • Reduction:
    The halogenated intermediate undergoes reduction using sodium borohydride (NaBH₄) in a polar solvent (e.g., methanol), selectively replacing the halogen with a hydroxymethyl group.

Key Advantages of This Method:

  • Yield Optimization: Continuous flow reactors and advanced purification (e.g., ion-exchange chromatography) achieve >90% purity.

  • Stereochemical Control: Reaction conditions favor cis isomer formation, avoiding racemization.

StepReagents/ConditionsProduct
1Thionyl chloride, 0–25°C3-hydroxy-4-(chloromethyl)-pyrrolidine
2NaBH₄, methanol, 20°Ccis-4-hydroxymethyl-pyrrolidin-3-ol

Physical and Chemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents (water, methanol) due to hydrogen bonding from hydroxyl groups. As a hydrochloride salt, it remains stable under ambient conditions but may degrade under prolonged exposure to heat (>100°C) or strong acids/bases.

Reactivity

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃.

  • Substitution: Halogenation at the hydroxyl position enables further functionalization (e.g., nucleophilic substitution with amines) .

Industrial and Pharmaceutical Applications

Role as a Synthetic Intermediate

The compound’s stereochemistry and functional groups make it a versatile building block for:

  • Active Pharmaceutical Ingredients (APIs): Used in synthesizing neuromodulators and enzyme inhibitors.

  • Chiral Auxiliaries: Facilitates asymmetric synthesis in medicinal chemistry.

Case Study: Scale-Up Production

AstraZeneca’s patented method has been implemented in pilot-scale reactors, demonstrating consistent yields of 85–90% with minimal byproducts. This scalability underscores its industrial viability for high-demand pharmaceuticals .

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